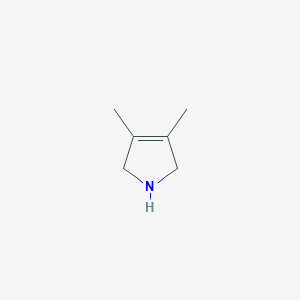

3,4-Dimethyl-2,5-dihydro-1H-pyrrole

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H11N |

|---|---|

Molecular Weight |

97.16 g/mol |

IUPAC Name |

3,4-dimethyl-2,5-dihydro-1H-pyrrole |

InChI |

InChI=1S/C6H11N/c1-5-3-7-4-6(5)2/h7H,3-4H2,1-2H3 |

InChI Key |

MNCSOJLNXISMOS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(CNC1)C |

Origin of Product |

United States |

Synthetic Methodologies for the 3,4 Dimethyl 2,5 Dihydro 1h Pyrrole Core

Strategies for Constructing the 2,5-Dihydropyrrole Ring

The formation of the 2,5-dihydropyrrole ring is a key step in the synthesis of 3,4-Dimethyl-2,5-dihydro-1H-pyrrole and its derivatives. Various cyclization strategies have been developed to efficiently construct this heterocyclic system.

Cyclization Reactions in the Synthesis of 3,4-Dimethyl-2,5-dihydropyrroles

Cyclization reactions are a cornerstone in the synthesis of 3,4-dimethyl-2,5-dihydropyrroles. These methods involve the formation of the heterocyclic ring from a linear precursor through the creation of one or more carbon-nitrogen bonds.

Reductive cyclization provides a direct route to the 3,4-dimethyl-2,5-dihydropyrrole ring. A notable example is the catalytic hydrogenation of 2,3-dimethylsuccinonitrile. This process, typically carried out in the presence of a catalyst such as Raney nickel and under a hydrogen atmosphere with ammonia (B1221849), leads to the formation of this compound. The reaction proceeds through the reduction of the nitrile groups to amines, which then undergo intramolecular cyclization to form the desired dihydropyrrole ring. This method is analogous to the industrial synthesis of related compounds like 3,4-dimethoxyphenethylamine (B193588) from 3,4-dimethoxybenzyl cyanide, which also involves a catalytic ammoniation and hydrogenation step. google.com

Another approach involves a C–H activation–cyclization–reduction cascade. nih.gov While not specifically demonstrated for this compound, this methodology offers a versatile route to highly substituted piperidine (B6355638) and potentially dihydropyrrole derivatives. nih.gov The process involves the rhodium-catalyzed coupling of an α,β-unsaturated imine with an alkyne, followed by electrocyclization and subsequent reduction. nih.gov

The synthesis of 3,4-dimethyl-2-oxo-2,5-dihydro-1H-pyrrol-1-yl analogs, such as 3,4-dimethylmaleimide, often involves intramolecular cyclization. One established method starts from ethyl α,β-diacetylsuccinate. nih.gov This multi-step synthesis proceeds through the formation of an intermediate that can be cyclized to form the desired 2-oxo-2,5-dihydro-1H-pyrrole ring system with methyl groups at the 3 and 4 positions.

Intramolecular cyclization reactions are also employed in the synthesis of various other heterocyclic systems, highlighting the versatility of this approach. For instance, lithium diketonates bearing an acetal (B89532) group can undergo intramolecular cyclization when treated with boron trifluoride diethyl etherate. researchgate.net Similarly, optically active 4-hydroxymethyl-3-(1H-indolyl)oxazolidin-2-ones can be synthesized via stereoselective intramolecular cyclization of (R)-oxiran-2-ylmethyl 1H-indol-4/-5-ylcarbamates. nih.gov

Tandem, or cascade, reactions offer an efficient means to construct complex molecules like dihydropyrroles in a single operation. A sequential process for the synthesis of 2,3,4,5-tetrasubstituted pyrroles has been developed, which involves the formation of benzoin (B196080) from an aromatic aldehyde, followed by a condensation reaction with a 1,3-dicarbonyl compound and ammonium (B1175870) acetate. sid.ir This strategy could potentially be adapted for the synthesis of 3,4-dimethyl-2,5-dihydropyrroles by using appropriate starting materials.

Another example of a tandem approach is the synthesis of pyrrolo[3,4-d]pyrimidine systems via a tandem Staudinger/aza-Wittig reaction of 5-acyl-4-azidomethyl-3,4-dihydropyrimidin-2(1H)-ones. osi.lv While leading to a different heterocyclic system, this demonstrates the power of tandem reactions in heterocyclic synthesis.

Multi-Component Reaction Sequences

Multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of complex products from three or more starting materials in a single reaction vessel. This approach aligns with the principles of green chemistry by reducing the number of synthetic steps and minimizing waste.

Several three-component reactions have been developed for the synthesis of N-substituted 2,5-dihydropyrrole derivatives. One such method involves the reaction of but-2-ynedioates, amines, and aldehydes. acs.org This one-pot reaction can proceed through different pathways depending on the reaction conditions, leading to either tetrasubstituted or pentasubstituted dihydropyrroles. acs.org For example, a domino hydroamination/nucleophilic addition/amidation-cyclization process yields tetrasubstituted polyfunctional dihydropyrroles. acs.org

Another three-component reaction for the synthesis of N-substituted 3,4-pyrroledicarboximides involves the condensation of a pyrrolo[3,4-c]pyrrole (B14788784) scaffold with secondary amines and formaldehyde. nih.gov This method has been used to synthesize a series of N-substituted 3,4-pyrroledicarboximides with potential anti-inflammatory activity. nih.gov

Furthermore, a one-pot, three-component reaction utilizing benzyl (B1604629) bromides, sodium azide, and alkynes in water has been reported for the synthesis of triazoles, showcasing the utility of MCRs in constructing heterocyclic rings under environmentally benign conditions. researchgate.net While not directly yielding dihydropyrroles, the principles of this MCR could potentially be adapted.

| Reaction Type | Starting Materials | Key Features | Product |

| Reductive Cyclization | 2,3-Dimethylsuccinonitrile | Catalytic hydrogenation | This compound |

| Intramolecular Cyclization | Ethyl α,β-diacetylsuccinate | Multi-step synthesis | 3,4-Dimethylmaleimide |

| Three-Component Reaction | But-2-ynedioates, amines, aldehydes | One-pot, high yield | N-Substituted dihydropyrroles |

| Three-Component Reaction | Pyrrolo[3,4-c]pyrrole, secondary amines, formaldehyde | One-pot condensation | N-Substituted 3,4-pyrroledicarboximides |

Ring-Closing Metathesis (RCM) Approaches to 2,5-Dihydro-1H-pyrrole Systems

Ring-closing metathesis (RCM) has emerged as a powerful and versatile tool for the synthesis of various cyclic organic compounds, including the 2,5-dihydro-1H-pyrrole scaffold. researchgate.netrsc.org This method is particularly valued for its efficiency in forming carbon-carbon double bonds within a molecule, leading to the desired cyclic structure. The reaction is catalyzed by various ruthenium complexes, with second-generation Grubbs catalysts and Hoveyda-Grubbs catalysts being prominent examples due to their high reactivity and functional group tolerance. nih.gov

A common strategy involves the RCM of a diallylamine (B93489) derivative. In a typical procedure, a suitably protected diallylamine is treated with a ruthenium catalyst, which initiates the metathesis cascade, ultimately leading to the formation of the 2,5-dihydro-1H-pyrrole ring and the release of ethylene (B1197577) as a byproduct. The choice of the protecting group on the nitrogen atom can be crucial for the success of the reaction, influencing the solubility of the substrate and the reactivity of the catalyst.

Recent advancements have focused on developing more sustainable and scalable RCM processes. For instance, the use of continuous flow reactors has demonstrated significant advantages over traditional batch methods. researchgate.netrsc.org Continuous flow RCM allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields, reduced reaction times, and easier scale-up. researchgate.netrsc.org One study highlighted the successful gram-scale synthesis of 2,5-dihydro-1H-pyrrole-3-carboxylates with a residence time of just one minute at 120 °C, achieving a 91% yield. researchgate.netrsc.org Furthermore, the use of environmentally benign solvents like dimethyl carbonate has been explored, showcasing the potential for greener synthetic routes. researchgate.netrsc.org

The table below summarizes key findings from a study on continuous flow RCM for the synthesis of 2,5-dihydro-1H-pyrrole derivatives.

Table 1: Continuous Flow RCM for 2,5-Dihydro-1H-pyrrole Synthesis

| Parameter | Value |

|---|---|

| Catalyst | Ruthenium-based (e.g., Grubbs or Hoveyda-Grubbs type) |

| Substrate | Diallylamine derivatives |

| Solvent | Dimethyl Carbonate (a green solvent) |

| Temperature | 120 °C |

| Residence Time | 1 minute |

| Scale | Gram-scale (e.g., 10 grams of diene) |

| Yield | 91% |

Diels-Alder Reactions in the Formation of Dihydropyrrole Precursors

The Diels-Alder reaction, a powerful [4+2] cycloaddition, provides a convergent and stereocontrolled route to six-membered rings, which can then be further transformed into dihydropyrrole precursors. organic-chemistry.org While pyrroles themselves are generally poor dienes in Diels-Alder reactions, certain strategies can be employed to facilitate their participation. researchgate.net One approach involves the use of electron-deficient dienophiles, which can react with electron-rich pyrrole (B145914) derivatives. researchgate.net

A notable example involves the reaction of 2,3-dimethyl-1,3-butadiene (B165502) with a sulfinylcarbamic acid methyl ester, which is generated in situ. researchgate.net This reaction forms a cyclic adduct that can be subsequently converted to 3,4-dimethyl-1H-pyrrole. researchgate.net Although this specific example leads to the fully aromatic pyrrole, the initial Diels-Alder adduct is a dihydrothiazine oxide, which serves as a precursor to the desired heterocyclic core. This highlights the potential of using Diels-Alder reactions to construct the carbon framework, which can then be chemically modified to yield the target 3,4-dimethyl-2,5-dihydropyrrole.

The efficiency of the Diels-Alder reaction is highly dependent on the electronic nature of both the diene and the dienophile. organic-chemistry.org For instance, the reaction is facilitated by electron-withdrawing groups on the dienophile and electron-donating groups on the diene. organic-chemistry.org In the context of synthesizing precursors for 3,4-dimethyl-2,5-dihydropyrrole, a hypothetical Diels-Alder approach could involve the reaction of 2,3-dimethyl-1,3-butadiene with a suitable dienophile containing a nitrogen functionality, or a group that can be readily converted to a nitrogen-containing moiety. The resulting cyclohexene (B86901) derivative would then serve as a key intermediate for subsequent transformations to the dihydropyrrole ring.

Table 2: Key Aspects of Diels-Alder Reactions for Dihydropyrrole Precursor Synthesis

| Feature | Description |

|---|---|

| Reaction Type | [4+2] Cycloaddition |

| Diene | Conjugated diene (e.g., 2,3-dimethyl-1,3-butadiene) |

| Dienophile | Alkene or alkyne with electron-withdrawing groups |

| Driving Force | Formation of stable σ-bonds |

| Product | Substituted six-membered ring (cyclohexene derivative) |

| Application | Construction of the carbon skeleton for subsequent conversion to the dihydropyrrole |

Precursor Design and Synthesis for 3,4-Dimethyl-2,5-dihydropyrrole Derivatives

The synthesis of 3,4-dimethyl-2,5-dihydropyrrole and its derivatives relies heavily on the strategic design and preparation of suitable acyclic or cyclic precursors. These precursors must contain the necessary carbon framework and functional groups to facilitate the final ring-closing step.

Utilization of 2,3-Dimethylmaleic Anhydride (B1165640) in Derivatization

While direct search results on the utilization of 2,3-dimethylmaleic anhydride for the synthesis of this compound are limited, its structural features make it a plausible starting material. 2,3-Dimethylmaleic anhydride possesses the required 3,4-dimethyl-substituted four-carbon unit. A hypothetical synthetic route could involve the reaction of 2,3-dimethylmaleic anhydride with a nitrogen-containing nucleophile, such as an amine, to form a maleimide (B117702) derivative. Subsequent reduction of the carbonyl groups and the double bond of the maleimide could potentially lead to the desired 3,4-dimethyl-2,5-dihydropyrrole. The reaction of maleic anhydride with amines to form maleimides is a well-established transformation. nih.gov

Derivatization from Hydroxylated and Carbonyl-Functionalized Precursors

A more documented approach involves the use of hydroxylated and carbonyl-functionalized precursors. The Paal-Knorr pyrrole synthesis, a classic method for preparing pyrroles, utilizes 1,4-dicarbonyl compounds and a primary amine or ammonia. nih.govresearchgate.net For the synthesis of 3,4-dimethyl-2,5-dihydropyrrole, a suitable precursor would be 2,3-dimethyl-1,4-butanediol (B14002674) or its oxidized form, 2,3-dimethylsuccinaldehyde.

The synthesis can proceed through the reductive amination of a 1,4-dicarbonyl compound. For instance, the reaction of 2,3-dimethylsuccinaldehyde with an amine in the presence of a reducing agent would lead to the formation of the dihydropyrrole ring. Alternatively, starting from 2,3-dimethyl-1,4-butanediol, the hydroxyl groups can be converted to leaving groups, followed by reaction with an amine to form the heterocyclic ring via a double nucleophilic substitution.

Another strategy involves the reductive cyclization of a γ-nitro ketone. For example, a Baylis-Hillman adduct can be converted to a γ-nitro ketone, which upon reduction with reagents like iron in acetic acid, can undergo cyclization to form a 4-benzylidene-2,5-dimethyl-3,4-dihydro-2H-pyrrole derivative. koreascience.kr

Optimization of Reaction Conditions and Yields in 3,4-Dimethyl-2,5-dihydropyrrole Synthesis

Optimizing reaction conditions is crucial for maximizing the yield and purity of the synthesized 3,4-dimethyl-2,5-dihydropyrrole. Key parameters that are often fine-tuned include the choice of catalyst, solvent, temperature, reaction time, and the nature of the protecting group on the nitrogen atom.

In the context of multicomponent reactions for the synthesis of related pyrrolo[3,2-b]pyrroles, it has been found that acidic media, such as acetic acid, often lead to higher yields. acs.org The addition of a co-solvent like toluene (B28343) can improve the solubility of bulky or lipophilic starting materials. acs.org The choice of catalyst is also critical, with iron salts being identified as highly efficient for certain pyrrole syntheses. acs.org Lowering the reaction temperature can provide better control over the reaction course and prevent the formation of side products, which is particularly important when scaling up the reaction. acs.org

For RCM reactions, the catalyst loading, solvent, and temperature are key variables. Continuous flow systems offer excellent control over these parameters, enabling rapid optimization. researchgate.netrsc.org The choice of solvent can significantly impact the efficiency of the RCM, with dimethyl carbonate being identified as a green and effective solvent for this transformation. researchgate.netrsc.org

The following table outlines general parameters that are often optimized in the synthesis of dihydropyrrole derivatives.

Table 3: Parameters for Optimization in Dihydropyrrole Synthesis

| Parameter | Considerations |

|---|---|

| Catalyst | Type (e.g., Lewis acid, transition metal), loading |

| Solvent | Polarity, solubility of reactants, boiling point |

| Temperature | Affects reaction rate and selectivity; lower temperatures can improve control |

| Reaction Time | Monitored to ensure complete conversion without product degradation |

| Reactant Ratios | Stoichiometry of reactants can influence yield and side product formation |

| Protecting Groups | Can influence reactivity and solubility |

Isolation and Purification Techniques for Synthesized Dihydropyrrole Compounds

Once the synthesis of 3,4-dimethyl-2,5-dihydropyrrole is complete, the next critical step is the isolation and purification of the target compound from the reaction mixture. The choice of purification method depends on the physical and chemical properties of the product and the impurities present.

A standard workup procedure often involves quenching the reaction, followed by extraction with a suitable organic solvent. The organic layers are then combined, washed with brine to remove any remaining aqueous-soluble impurities, and dried over an anhydrous salt such as sodium sulfate (B86663) or magnesium sulfate. The solvent is then removed under reduced pressure to yield the crude product.

For the purification of dihydropyrrole derivatives, several techniques can be employed:

Distillation: If the product is a liquid with a suitable boiling point, distillation under reduced pressure can be an effective method for purification. orgsyn.org

Crystallization/Recrystallization: For solid compounds, crystallization from a suitable solvent or solvent mixture is a powerful purification technique that can yield highly pure material. google.com The choice of solvent is critical and is often determined empirically.

Column Chromatography: This is a versatile and widely used technique for separating compounds based on their differential adsorption on a stationary phase (e.g., silica (B1680970) gel or alumina) and elution with a mobile phase (a solvent or mixture of solvents). nih.gov The polarity of the eluent is gradually increased to elute compounds with different polarities.

Preparative Thin-Layer Chromatography (TLC): For smaller scale purifications, preparative TLC can be used to separate the desired product.

The purity of the final compound is typically assessed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry, and elemental analysis.

Reactivity and Chemical Transformations of 3,4 Dimethyl 2,5 Dihydro 1h Pyrrole

Electrophilic and Nucleophilic Reactions of the Dihydropyrrole Ring

The reactivity of the 3,4-Dimethyl-2,5-dihydro-1H-pyrrole ring is dominated by the enamine-like character of its double bond and the nucleophilicity of the nitrogen atom.

The electron-donating effect of the nitrogen atom makes the C3-C4 double bond particularly susceptible to attack by electrophiles. Reactions with various electrophilic reagents can lead to a range of functionalized pyrrolidine (B122466) derivatives. For instance, halogenation with agents like bromine or chlorine is expected to proceed via a halonium ion intermediate, followed by nucleophilic attack to yield the corresponding di-halogenated pyrrolidine. Similarly, hydrohalogenation with acids such as HCl or HBr would likely follow Markovnikov's rule, with the proton adding to the less substituted carbon of the initial enamine tautomer, although in this symmetrical case, this distinction is moot.

The nitrogen atom of the dihydropyrrole ring retains its nucleophilic character and can readily participate in reactions with electrophiles. Alkylation and acylation at the nitrogen are common transformations. These reactions typically proceed under basic conditions to deprotonate the nitrogen, enhancing its nucleophilicity. A variety of alkylating and acylating agents can be employed to introduce a wide range of substituents on the nitrogen atom, further diversifying the chemical space accessible from this scaffold.

| Reaction Type | Reagent Example | Product Type |

| Halogenation | Br₂ in CCl₄ | 3,4-Dibromo-3,4-dimethylpyrrolidine |

| Hydrohalogenation | HBr in acetic acid | 3-Bromo-3,4-dimethylpyrrolidine |

| N-Alkylation | Methyl iodide, K₂CO₃ | 1,3,4-Trimethyl-2,5-dihydro-1H-pyrrole |

| N-Acylation | Acetyl chloride, Et₃N | 1-Acetyl-3,4-dimethyl-2,5-dihydro-1H-pyrrole |

Stereochemical Considerations in Transformations of Substituted 2,5-Dihydropyrrolesnih.gov

Chemical transformations involving the 3,4-dimethyl-2,5-dihydropyrrole scaffold must take into account the stereochemical outcomes of the reactions. The two methyl groups at the C3 and C4 positions create a specific stereochemical environment that can influence the approach of reagents and the stereochemistry of the products.

E/Z Stereochemistry of Exocyclic Double Bondsnih.gov

The introduction of an exocyclic double bond at the C3 or C4 position of the dihydropyrrole ring, for instance, through a Wittig or Horner-Wadsworth-Emmons reaction on a corresponding carbonyl derivative, raises the question of E/Z stereoisomerism. The stereochemical outcome of such reactions is highly dependent on the nature of the ylide and the reaction conditions. Stabilized ylides generally favor the formation of the E-isomer, while non-stabilized ylides tend to yield the Z-isomer. The steric bulk of the substituents on the pyrrolidine ring and the ylide also plays a crucial role in determining the final stereochemical ratio.

Functional Group Interconversions on 3,4-Dimethyl-2,5-dihydropyrrole Scaffolds

The 3,4-dimethyl-2,5-dihydropyrrole core can be further modified through a variety of functional group interconversions, including oxidation, reduction, and Michael addition reactions on derived systems.

Oxidation Reactions of Dihydropyrrole Derivativesnih.gov

Oxidation of the 3,4-dimethyl-2,5-dihydropyrrole can lead to different products depending on the oxidant and reaction conditions. Aromatization to the corresponding 3,4-dimethylpyrrole is a potential outcome, often achieved using mild oxidizing agents. Alternatively, oxidation can occur at the allylic positions (C2 and C5) or the double bond itself. For instance, oxidation may lead to the formation of 3,4-dimethyl-1H-pyrrol-2(5H)-one, a valuable intermediate in its own right. nih.gov

Reduction Methodologies and Regioselectivitynih.gov

The double bond in 3,4-dimethyl-2,5-dihydropyrrole can be readily reduced to afford the corresponding saturated pyrrolidine derivative, 3,4-dimethylpyrrolidine. nih.gov Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) is a common and efficient method for this transformation. The regioselectivity of the reduction is straightforward as there is only one reducible double bond in the molecule. However, the stereochemistry of the product (cis- or trans-3,4-dimethylpyrrolidine) is an important consideration. The choice of catalyst and reaction conditions can influence the stereochemical outcome, with syn-addition of hydrogen across the double bond being the typical pathway for heterogeneous catalysis.

| Reaction Type | Reagent Example | Product |

| Reduction | H₂, Pd/C | cis-3,4-Dimethylpyrrolidine |

| Oxidation | Mild Oxidant (e.g., DDQ) | 3,4-Dimethyl-1H-pyrrole |

| Oxidation | Stronger Oxidant (e.g., m-CPBA) | 3,4-Dimethyl-1H-pyrrol-2(5H)-one |

Michael Addition Reactions on Dihydropyrrole Systemsnih.gov

While the electron-rich nature of the double bond in 3,4-dimethyl-2,5-dihydropyrrole makes it an unlikely Michael acceptor, its derivatives can be readily converted into suitable substrates for Michael addition reactions. nih.gov For example, oxidation to the corresponding α,β-unsaturated lactam, 3,4-dimethyl-1H-pyrrol-2(5H)-one, generates a classic Michael acceptor. This activated system can then undergo conjugate addition with a wide range of nucleophiles, including enolates, amines, and thiols, at the C5 position. The stereochemical outcome of the Michael addition is influenced by the nature of the nucleophile and the reaction conditions, potentially leading to the formation of new stereocenters with high diastereoselectivity.

Reactivity of N-Substituted 3,4-Dimethyl-2,5-dihydropyrrole Derivatives

N-Aryl derivatives of pyrroles and related heterocycles have been synthesized and their electronic properties studied, suggesting that an N-aryl substituent on 3,4-dimethyl-2,5-dihydropyrrole would influence its participation in π-conjugated systems. researchgate.netchemrxiv.org The nitrogen lone pair can be delocalized into the aromatic ring, affecting the nucleophilicity of the nitrogen and the electron density of the pyrroline (B1223166) double bond.

N-Acyl derivatives, on the other hand, would render the nitrogen lone pair less available for conjugation with the double bond due to its participation in the amide resonance. This would make the double bond more electron-deficient and potentially more reactive towards nucleophilic attack.

The double bond in N-substituted 3,4-dimethyl-2,5-dihydropyrroles can participate in cycloaddition reactions. For instance, a Diels-Alder reaction with a suitable dienophile could be envisaged, although pyrroles are generally considered poor dienes. researchgate.netnih.gov The reactivity in such reactions would be highly dependent on the electronic nature of the N-substituent. An electron-donating substituent on the nitrogen would be expected to enhance the diene character of the system.

Furthermore, the double bond is susceptible to electrophilic addition reactions. For example, epoxidation with a peroxy acid would likely yield the corresponding epoxide. The stereoselectivity of such an addition would be influenced by the steric bulk of the N-substituent and the methyl groups on the ring.

Catalytic hydrogenation of the double bond in N-substituted 3,4-dialkyl-2,5-dihydropyrroles would lead to the corresponding substituted pyrrolidines. The stereochemical outcome of the hydrogenation would depend on the catalyst and the substitution pattern of the starting material. For example, iridium-catalyzed asymmetric hydrogenation has been successfully employed for the enantioselective reduction of related allylic amine derivatives. nih.gov

| N-Substituent | Reaction Type | Potential Reagents | Expected Product |

| N-Phenyl | Electrophilic Aromatic Substitution | HNO₃, H₂SO₄ | N-(Nitrophenyl)-3,4-dimethyl-2,5-dihydropyrrole |

| N-Acetyl | Nucleophilic Addition | NaBH₄ | N-Acetyl-3,4-dimethylpyrrolidine |

| N-Benzyl | Catalytic Hydrogenation | H₂, Pd/C | N-Benzyl-3,4-dimethylpyrrolidine |

| N-Tosyl | Epoxidation | m-CPBA | N-Tosyl-3,4-dimethyl-3,4-epoxy-pyrrolidine |

| N-Boc | Diels-Alder Reaction | Maleic anhydride (B1165640) | N-Boc-3,4-dimethyl-3,6-epoxy-tetrahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H,3aH)-dione |

Table 2: Plausible Reactivity of N-Substituted 3,4-Dimethyl-2,5-dihydropyrrole Derivatives.

Applications in Advanced Organic Synthesis and Materials Science

Role as a Synthetic Building Block for Complex Molecules

Scaffolds for Heterocyclic Compound Libraries

There is no available research demonstrating the use of 3,4-Dimethyl-2,5-dihydro-1H-pyrrole as a central scaffold for the generation of heterocyclic compound libraries. The development of such libraries is a common strategy in medicinal chemistry to discover new drug candidates. nih.govnih.gov However, this particular compound does not appear to have been exploited for this purpose.

Monomers for Polymer Synthesis

The ability of a molecule to be polymerized is a key aspect of materials science. While polymers based on the aromatic pyrrole (B145914) ring are common, information regarding the polymerization of this compound is not present in the available scientific literature. Research into polymers from substituted pyrroles has focused on the aromatic variant, 3,4-dimethyl-1H-pyrrole , which can be copolymerized to create materials with specific electro-mechanical properties. researchgate.net A homopolymer of this aromatic counterpart is also referenced in chemical databases. nih.gov

Incorporation into Polymer Backbones for Tailored Properties

As no studies on the polymerization of this compound were identified, there is no information on how its incorporation would tailor the properties of a polymer backbone.

Role in Adhesives and Coatings Research

Advanced Chemical Probes and Tools in Research

The development of chemical probes is essential for studying biological systems. These tools often have specific structural features that allow for interaction with biological targets or for detection via methods like fluorescence. A review of the literature did not yield any instances of this compound or its immediate derivatives being developed or used as advanced chemical probes or research tools. For comparison, a different, more complex pyrrole derivative, 2,5-dimethyl-1H-pyrrole-3,4-dicarbaldehyde , has been used as a derivatization reagent for analytical purposes in HPLC. nih.gov

Catalytic Applications of Dihydropyrrole-Based Ligands (if applicable from search results, generalized)

Although specific catalytic applications of ligands derived directly from this compound are not documented, the broader class of chiral ligands containing heterocyclic structures is vast and crucial for modern synthetic chemistry. researchgate.net For instance, chiral C2-symmetric 2,5-disubstituted pyrrolidine (B122466) derivatives, which are structurally related to dihydropyrroles, have been successfully used as chiral ligands in the asymmetric addition of diethylzinc (B1219324) to arylaldehydes. nist.gov This suggests that appropriately functionalized 3,4-dimethyldihydropyrrole structures could potentially be developed into effective ligands for a range of catalytic transformations. The development of such catalysts often involves the strategic placement of coordinating groups on the dihydropyrrole framework to create a specific chiral environment around the metal center. youtube.com

The synthesis of polymers incorporating dihydropyrrole units is an area of interest for creating novel materials with tailored electronic and physical properties. While research on polymers containing the specific this compound unit is not available, studies on related structures provide insight into the potential of this class of materials. For example, polymers based on the diketopyrrolopyrrole (DPP) core, which contains a dihydropyrrole-like fused ring system, have been extensively investigated for applications in organic electronics. researchgate.netchemicalbook.com These materials often exhibit good charge transport properties and have been used in organic field-effect transistors (OFETs) and organic solar cells. researchgate.net

Furthermore, the incorporation of dihydropyrrolo[3,2-b]pyrrole (DHPP) units into donor-acceptor copolymers has been explored for optoelectronic applications. nsf.gov These polymers demonstrate the potential for tuning the electronic properties of the material by modifying the chemical structure of the heterocyclic building block. The synthesis of such polymers often involves methods like direct arylation polymerization (DArP). nsf.gov The properties of the resulting polymers, including their solubility and molecular weight, are highly dependent on the substituents on the dihydropyrrole ring. nsf.gov

The general reactivity of the dihydropyrrole ring also allows for its incorporation into a variety of polymer backbones, potentially leading to materials with applications in areas such as sensors, coatings, and biomedical devices. The methyl groups in this compound could influence the solubility and processing characteristics of such polymers.

Future Research Directions and Perspectives

Development of Novel and Sustainable Synthetic Routes

Current synthetic methodologies for pyrrole (B145914) and its derivatives often rely on established but potentially environmentally taxing procedures. A significant future goal is the development of green and sustainable synthetic pathways to 3,4-Dimethyl-2,5-dihydro-1H-pyrrole. Research should focus on adapting known reactions to milder and more efficient conditions.

One promising starting point is the Paal-Knorr synthesis, which traditionally involves the condensation of a 1,4-dicarbonyl compound with a primary amine. organic-chemistry.org Future work could explore this reaction using bio-derived amines and developing catalytic systems that operate in green solvents like water. organic-chemistry.org The use of low-cost, reusable heterogeneous catalysts, such as specific aluminas, has proven effective for N-substituted pyrroles and could be adapted for this synthesis, minimizing waste and improving atom economy. mdpi.com

Another avenue involves the modification of existing syntheses for the aromatic analogue. For instance, the synthesis of 3,4-dimethyl-1H-pyrrole can be achieved via a Diels-Alder reaction involving 2,3-dimethylbutadiene. researchgate.net Future research could focus on developing a selective and sustainable catalytic hydrogenation of the aromatic pyrrole to yield the desired 2,5-dihydro product, avoiding over-reduction to the fully saturated pyrrolidine (B122466).

| Potential Synthetic Strategy | Key Research Focus | Sustainability Aspect |

| Modified Paal-Knorr Reaction | Development of water-tolerant Lewis or Brønsted acid catalysts. | Use of water as a solvent; potential for bio-derived amine sources. |

| Catalytic Hydrogenation | Design of catalysts for selective reduction of 3,4-dimethyl-1H-pyrrole. | High atom economy; potential for recyclable catalysts. |

| One-Pot Synthesis from Bio-Feedstock | Investigating routes from biomass-derived precursors like chitin (B13524) or furans. mdpi.comrsc.org | Utilization of renewable resources; reduction of synthetic steps. |

Exploration of Underutilized Reactivity Patterns

The this compound molecule contains a cyclic enamine-like moiety, a functional group with a rich but largely unexplored reactivity profile in this specific context. Future studies should systematically investigate its behavior in a variety of organic transformations.

Key areas of exploration include:

Electrophilic Addition: Investigating the regioselectivity of reactions with various electrophiles at the C2/C5 positions versus the nitrogen atom. The electronic influence of the methyl groups at C3 and C4 is expected to play a critical role in directing these additions.

Cycloaddition Reactions: As a substituted alkene, it could participate in [2+2], [3+2], and [4+2] cycloaddition reactions, providing rapid access to complex polycyclic nitrogen-containing architectures.

Ring-Opening and Rearrangement: Exploring conditions that could induce ring-opening or rearrangements to form other valuable scaffolds.

Polymerization: The use of 3,4-dimethyl-1H-pyrrole in conducting polymers is known. researchgate.net A pivotal research direction would be to explore the ring-opening or addition polymerization of the dihydro variant. The resulting polymer would possess a more flexible, non-aromatic backbone, potentially leading to materials with novel elastomeric or biodegradable properties.

Advanced Characterization Techniques for Dynamic Processes

The non-aromatic and puckered nature of the 2,5-dihydropyrrole ring suggests the presence of dynamic conformational processes, such as ring inversion and nitrogen inversion. Advanced characterization techniques will be essential to understand these dynamics and how they influence the compound's reactivity and bulk properties.

Future research should employ:

Dynamic NMR (DNMR) Spectroscopy: Variable-temperature NMR studies can provide quantitative data on the energy barriers associated with conformational exchange processes.

In-situ Spectroscopic Monitoring: Techniques like ReactIR or in-situ Raman spectroscopy could be used to monitor polymerization reactions or other transformations in real-time, providing crucial mechanistic data.

Solid-State NMR (ssNMR): For the characterization of polymers derived from this compound, ssNMR would be invaluable for elucidating the structure, packing, and dynamics in the solid state.

Laser-Scanning Micrometry: Should this compound be used to create electroactive polymers, laser-scanning micrometry could be employed to characterize the electro-mechanical performance, drawing parallels to studies on related polypyrrole systems. researchgate.net

Computational Studies for Rational Design and Mechanistic Understanding

Computational chemistry offers a powerful, predictive tool for guiding experimental work and providing deep mechanistic insight. For a molecule like this compound, where experimental data is sparse, computational studies are not just beneficial but essential for directing future research efficiently.

Key computational projects could include:

Conformational Analysis: Using methods like Density Functional Theory (DFT) to map the potential energy surface, identify stable conformers, and calculate the energy barriers for interconversion.

Prediction of Spectroscopic Properties: Calculating NMR chemical shifts, vibrational frequencies (IR/Raman), and electronic transitions (UV-Vis) to aid in experimental characterization.

Reaction Mechanism Elucidation: Modeling the transition states and reaction pathways for its synthesis and subsequent reactions to understand regioselectivity and stereoselectivity. nih.gov

Rational Design of Derivatives: Simulating the electronic properties (e.g., HOMO/LUMO energies, molecular electrostatic potential) of hypothetical derivatives to predict their suitability for specific applications, such as in organic electronic materials or as precursors for pharmaceuticals. nih.gov

| Computational Method | Research Target | Potential Insight |

| Density Functional Theory (DFT) | Ground state geometry, reaction pathways | Accurate prediction of structure, reactivity, and mechanistic details. |

| Time-Dependent DFT (TD-DFT) | Electronic excitation energies | Prediction of UV-Vis spectra for chromophore design. |

| Molecular Dynamics (MD) | Polymer chain conformation and dynamics | Understanding of bulk material properties (e.g., flexibility, glass transition). |

Expanding Applications in Materials Science and Synthetic Methodologies

The unique structure of this compound positions it as a versatile building block for both materials science and synthetic chemistry. Future research should aim to translate its fundamental properties into practical applications.

In Materials Science:

Novel Polymers: As mentioned, its use as a monomer could lead to new classes of polymers. Copolymers with its aromatic analogue, 3,4-dimethyl-1H-pyrrole, could be synthesized to systematically tune the mechanical and electronic properties of the resulting materials, from rigid conductors to flexible insulators.

Organic Electronics: The pyrrole core is a component of many organic electronic materials. scielo.br While the dihydro-pyrrole is not aromatic, it can serve as a flexible linker or as a precursor that can be aromatized in a final step. This could be a strategy for creating soluble precursors for otherwise intractable materials.

In Synthetic Methodologies:

Scaffold for Medicinal Chemistry: The pyrrolidine ring is a common feature in many pharmaceuticals. This compound is an ideal starting material for the stereoselective synthesis of substituted pyrrolidines. The double bond allows for controlled functionalization before reduction.

Precursor to Fused Heterocycles: The enamine-like reactivity can be harnessed to construct fused ring systems, which are of interest in drug discovery and materials science. nih.govsemanticscholar.org For example, reactions with bifunctional electrophiles could lead to novel pyrrolo-fused heterocycles.

By pursuing these interconnected research avenues, the scientific community can unlock the full potential of this compound, transforming it from a chemical curiosity into a valuable tool for chemists and material scientists.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.